molecular formula C19H28N4O2 B5649487 1-ethyl-3-isobutyl-N-methyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-1H-pyrazole-5-carboxamide

1-ethyl-3-isobutyl-N-methyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No. B5649487
M. Wt: 344.5 g/mol
InChI Key: QSGNMKBUZIIBIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves reactions from precursor compounds such as isoxazole carboxylic acids with various substituents or through the reaction of pyrazole carboxylic acid with amines or pyrazoles in the presence of catalysts. For example, Martins et al. (2002) describe the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and corresponding amines or pyrazole (Martins et al., 2002).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including their crystal structure and conformation, can be analyzed through techniques like X-ray diffraction. Kumara et al. (2018) synthesized and characterized a novel pyrazole derivative, revealing its triclinic crystal system and specific conformation through X-ray diffraction studies (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives can undergo various chemical reactions, including acylation, alkylation, and cycloaddition, resulting in a wide range of products with diverse properties. The reactivity and the products formed from these reactions are influenced by the substituents on the pyrazole ring and the reaction conditions used. For instance, McLaughlin et al. (2016) explored the synthesis and characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, detailing the specific routes and by-products (McLaughlin et al., 2016).

properties

IUPAC Name

2-ethyl-N-methyl-5-(2-methylpropyl)-N-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-5-23-17(11-14(20-23)10-13(2)3)19(24)22(4)12-16-15-8-6-7-9-18(15)25-21-16/h11,13H,5-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGNMKBUZIIBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)CC(C)C)C(=O)N(C)CC2=NOC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-isobutyl-N-methyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-1H-pyrazole-5-carboxamide

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